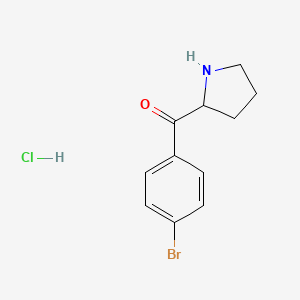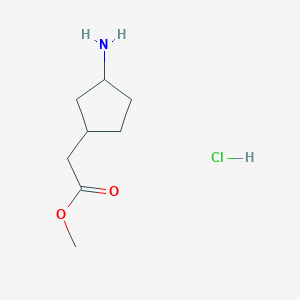
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-(3-aminocyclopentyl)acétate de méthyle est un composé chimique de formule moléculaire C8H15NO2.ClH et de masse moléculaire 193,67 g/mol . Il s'agit de la forme sel de chlorhydrate du 2-(3-aminocyclopentyl)acétate de méthyle, utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du chlorhydrate de 2-(3-aminocyclopentyl)acétate de méthyle implique généralement la réaction de la 3-aminocyclopentanone avec le bromoacétate de méthyle en présence d'une base telle que l'hydrure de sodium. La réaction est effectuée dans un solvant organique tel que le tétrahydrofurane (THF) sous reflux. Le produit obtenu est ensuite traité avec de l'acide chlorhydrique pour obtenir le sel de chlorhydrate .
Méthodes de production industrielle
Les méthodes de production industrielle du chlorhydrate de 2-(3-aminocyclopentyl)acétate de méthyle sont similaires à la synthèse en laboratoire, mais sont adaptées pour accommoder de plus grandes quantités. Le processus implique l'utilisation de réacteurs industriels et de systèmes à flux continu pour assurer une production efficace. Des mesures de contrôle de la qualité sont mises en œuvre pour maintenir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-(3-aminocyclopentyl)acétate de méthyle subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les acides carboxyliques correspondants.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium pour produire des amines.
Substitution: Des réactions de substitution nucléophile peuvent se produire avec des composés halogénés pour former de nouveaux dérivés.
Réactifs et conditions courantes
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium aluminium dans l'éther anhydre.
Substitution: Composés halogénés en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation: Acides carboxyliques.
Réduction: Amines.
Substitution: Divers dérivés substitués selon le composé halogéné utilisé.
Applications de recherche scientifique
Le chlorhydrate de 2-(3-aminocyclopentyl)acétate de méthyle est utilisé dans une large gamme d'applications de recherche scientifique, notamment:
Chimie: En tant que bloc de construction pour la synthèse de molécules organiques complexes.
Biologie: Dans l'étude des interactions enzyme-substrat et des voies métaboliques.
Médecine: En tant que potentiel intermédiaire dans la synthèse de composés pharmaceutiques.
Industrie: Dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-(3-aminocyclopentyl)acétate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un substrat pour les enzymes, conduisant à la formation de divers métabolites. Il peut également interagir avec les récepteurs ou les canaux ioniques, modulant leur activité et influençant les processus cellulaires .
Applications De Recherche Scientifique
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(3-aminocyclopentyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 2-(1-aminocyclopentyl)acétate de méthyle
- Chlorhydrate de 2-(3-aminocyclohexyl)acétate de méthyle
Unicité
Le chlorhydrate de 2-(3-aminocyclopentyl)acétate de méthyle est unique en raison de sa structure cyclopentyl spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Numéro CAS |
2137637-94-4 |
|---|---|
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
methyl 2-(3-aminocyclopentyl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H |
Clé InChI |
WGBBEXISFMIDPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

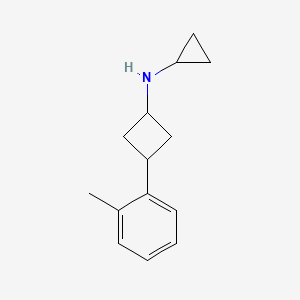
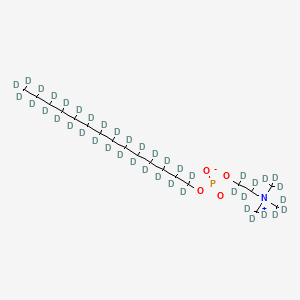
![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
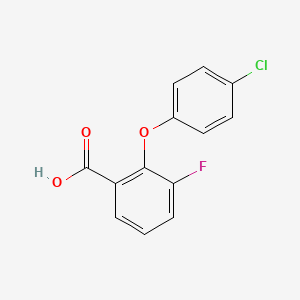
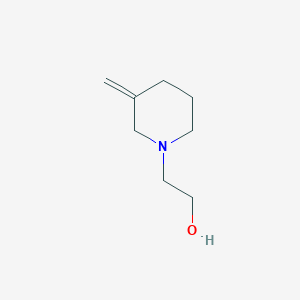
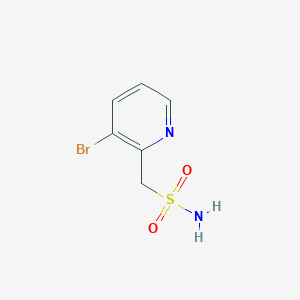
![Imino-[[5-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pyridin-2-yl]methylimino]azanium](/img/structure/B12315779.png)
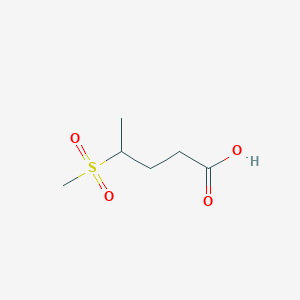
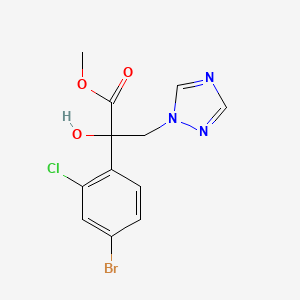
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
